molecular formula C14H8F5N3O B10943193 5-[4-(Difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

5-[4-(Difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B10943193
M. Wt: 329.22 g/mol
InChI Key: ZYTKXTACXRBXQK-UHFFFAOYSA-N
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Description

5-[4-(Difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of difluoromethoxy and trifluoromethyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid to yield 7-difluoromethylpyrazolo[1,5-a]pyrimidines, while the use of trifluoroacetic acid predominantly forms 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the difluoromethoxy and trifluoromethyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

5-[4-(Difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[4-(Difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and fluoroalkyl groups enhances the compound’s binding affinity to receptors, metabolic stability, and lipophilicity . These properties contribute to its biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
  • 5,6-Diarylpyrazolo[1,5-a]pyrimidines
  • 6,7-Diarylpyrazolo[1,5-a]pyrimidines

Uniqueness

Compared to these similar compounds, 5-[4-(Difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine stands out due to its unique combination of difluoromethoxy and trifluoromethyl groups. These groups enhance its chemical stability, biological activity, and potential for various applications in research and industry .

Properties

Molecular Formula

C14H8F5N3O

Molecular Weight

329.22 g/mol

IUPAC Name

5-[4-(difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C14H8F5N3O/c15-13(16)23-9-3-1-8(2-4-9)10-7-11(14(17,18)19)22-12(21-10)5-6-20-22/h1-7,13H

InChI Key

ZYTKXTACXRBXQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=CC=NN3C(=C2)C(F)(F)F)OC(F)F

Origin of Product

United States

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